Human Carbonic Anhydrase II (hCA II) Inhibition: Potency Comparison with Structural Isomer
1-(3-Bromo-2-nitrophenyl)ethanone exhibits nanomolar inhibition of human carbonic anhydrase II (hCA II), a key target in glaucoma, epilepsy, and cancer therapeutics [1]. The compound demonstrates a Ki of 6.30 nM against hCA II, measured via spectrophotometric esterase assay using 4-nitrophenylacetate as substrate. In contrast, the structural isomer 2-bromo-3'-nitroacetophenone (CAS 2227-64-7), which features bromination at the alpha-carbon rather than the aromatic ring, shows substantially weaker inhibition against related targets, with an IC50 of 20,000 nM (20 µM) against porcine liver carboxylesterase and equine serum butyrylcholinesterase in comparable esterase assays [2][3].
| Evidence Dimension | Enzyme inhibition potency (hCA II) |
|---|---|
| Target Compound Data | Ki = 6.30 nM |
| Comparator Or Baseline | 2-Bromo-3'-nitroacetophenone (CAS 2227-64-7): IC50 = 20,000 nM (20 µM) against porcine liver carboxylesterase and equine BChE |
| Quantified Difference | >3,000-fold higher potency (6.30 nM vs 20,000 nM) |
| Conditions | Spectrophotometric esterase assay using 4-nitrophenylacetate substrate; human CA2 for target compound; porcine liver carboxylesterase and equine BChE for comparator |
Why This Matters
The >3,000-fold difference in inhibitory potency underscores that aromatic bromination confers significantly stronger enzyme engagement than alpha-carbon bromination, directly impacting candidate selection for hCA II-targeted drug discovery programs.
- [1] BindingDB. BDBM50589071 / CHEMBL5203234. Ki: 6.30 nM for human Carbonic Anhydrase II. View Source
- [2] BindingDB. BDBM50463661 / CHEMBL4238512. IC50: 20,000 nM for porcine liver carboxylesterase. View Source
- [3] Fisher Scientific. 2-Bromo-3'-nitroacetophenone (CAS 2227-64-7) product specifications. View Source
